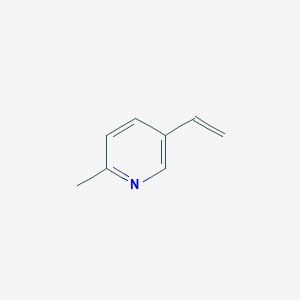

2-Methyl-5-vinylpyridine

Cat. No. B086018

:

140-76-1

M. Wt: 119.16 g/mol

InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04443497

Procedure details

methyl acrylate.methacrylic acid copolymer (molar ratio=2.4:1.9:1) (this copolymer being soluble in water at a pH lower than 4 or higher than 7 but not soluble in water at a pH of 4-7) and 100 g of ethylcellulose (ethoxy content: 48-50 w/w %) were dissolved in 2 liters of methanol, and 300 g of the glutathion-containing granules were dispersed therein. 2 liters of acetone and 8 liters of n-hexane were added gradually to the dispersion. The microcapsules thus formed were recovered by filtration, and washed with acetone-n-hexane (1:2) and n-hexane, successively. After said microcapsules were dried, microcapsules which passed through JIS standard sieve (500μ aperture) but did not pass through JIS standard sieve (105μ aperture) were collected. 467 g of glutathion-containing microcapsules which met the requirements of "Fine Granules" specified in THE PHARMACOPOEIA OF JAPAN 9th-Edition were thereby obtained.

[Compound]

Name

ethylcellulose

Quantity

100 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1](OC)(=O)C=C.C(O)(=O)C(C)=C.N[C@@H:14]([CH2:18][CH2:19][C:20]([NH:22][C@H:23]([C:26](NCC(O)=O)=O)[CH2:24]S)=O)C(O)=O.CC(C)=O>O.CO.CCCCCC>[CH3:26][C:23]1[CH:24]=[CH:1][C:19]([CH:18]=[CH2:14])=[CH:20][N:22]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were dispersed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The microcapsules thus formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with acetone-n-hexane (1:2) and n-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

467 g of glutathion-containing microcapsules which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were thereby obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=NC=C(C=C1)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04443497

Procedure details

methyl acrylate.methacrylic acid copolymer (molar ratio=2.4:1.9:1) (this copolymer being soluble in water at a pH lower than 4 or higher than 7 but not soluble in water at a pH of 4-7) and 100 g of ethylcellulose (ethoxy content: 48-50 w/w %) were dissolved in 2 liters of methanol, and 300 g of the glutathion-containing granules were dispersed therein. 2 liters of acetone and 8 liters of n-hexane were added gradually to the dispersion. The microcapsules thus formed were recovered by filtration, and washed with acetone-n-hexane (1:2) and n-hexane, successively. After said microcapsules were dried, microcapsules which passed through JIS standard sieve (500μ aperture) but did not pass through JIS standard sieve (105μ aperture) were collected. 467 g of glutathion-containing microcapsules which met the requirements of "Fine Granules" specified in THE PHARMACOPOEIA OF JAPAN 9th-Edition were thereby obtained.

[Compound]

Name

ethylcellulose

Quantity

100 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1](OC)(=O)C=C.C(O)(=O)C(C)=C.N[C@@H:14]([CH2:18][CH2:19][C:20]([NH:22][C@H:23]([C:26](NCC(O)=O)=O)[CH2:24]S)=O)C(O)=O.CC(C)=O>O.CO.CCCCCC>[CH3:26][C:23]1[CH:24]=[CH:1][C:19]([CH:18]=[CH2:14])=[CH:20][N:22]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were dispersed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The microcapsules thus formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with acetone-n-hexane (1:2) and n-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

467 g of glutathion-containing microcapsules which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were thereby obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=NC=C(C=C1)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |